molecular formula C17H13FO4 B13698671 Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13698671
M. Wt: 300.28 g/mol
InChI Key: TZIVSASTNBEYIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a bromine atom instead of fluorine.

    Ethyl 2-(3-methylphenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure with a methyl group instead of fluorine.

Uniqueness

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in therapeutic applications .

Biological Activity

Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class of organic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core, which is characterized by a fused benzene and furan ring. The compound includes an ethyl ester group, a hydroxyl group, and a fluorophenyl moiety. The presence of the fluorine atom is believed to influence its interaction with biological targets, potentially enhancing its bioactivity.

  • Molecular Formula : C16_{16}H14_{14}F1_{1}O4_{4}
  • Molecular Weight : Approximately 300.27 g/mol

1. Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including:

  • Modulation of signaling pathways related to apoptosis (programmed cell death).
  • Interaction with specific molecular targets involved in tumor growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is thought to interact with enzymes and receptors that play critical roles in inflammatory processes. This interaction may lead to the modulation of inflammatory signaling pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

The mechanism of action of this compound involves its ability to bind to specific molecular targets within cells. This binding can result in the alteration of cellular signaling pathways associated with cell growth, survival, and inflammation.

Key Molecular Targets:

  • Enzymes involved in inflammatory responses (e.g., cyclooxygenases).
  • Receptors that mediate cell proliferation signals.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylateBenzofuran core, hydroxyl groupLacks fluorine substitution; potentially different bioactivity
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateSimilar substitutions but different fluorine positionMay exhibit different pharmacological profiles due to substitution
Ethyl 2-(4-methylphenyl)-5-hydroxybenzofuran-3-carboxylateMethyl instead of fluorineVariation in electronic properties affecting reactivity and bioactivity

The specific substitution pattern of this compound may confer distinct biological activities compared to these analogs.

Properties

Molecular Formula

C17H13FO4

Molecular Weight

300.28 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3

InChI Key

TZIVSASTNBEYIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)F

Origin of Product

United States

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